molecular formula C13H8Cl2O2 B6399557 5-Chloro-3-(2-chlorophenyl)benzoic acid, 95% CAS No. 1261928-62-4

5-Chloro-3-(2-chlorophenyl)benzoic acid, 95%

Cat. No. B6399557
CAS RN: 1261928-62-4
M. Wt: 267.10 g/mol
InChI Key: SPEJBDAKRRKOTG-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)benzoic acid, also known as 5-chloro-3-chlorobenzoic acid or 5-chloro-3-CBA, is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 104-106°C. 5-Chloro-3-chlorobenzoic acid is a widely used reagent in chemical synthesis and has a variety of applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 5-Chloro-3-chlorobenzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
5-Chloro-3-chlorobenzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-chlorobenzoic acid in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic if not handled properly and should be used with caution.

Future Directions

There are a number of potential future directions for the use of 5-Chloro-3-chlorobenzoic acid in scientific research. One potential direction is in the development of new pharmaceuticals and other organic compounds. Another potential direction is in the development of more effective and specific inhibitors of the enzyme cyclooxygenase. Additionally, further research into the biochemical and physiological effects of 5-Chloro-3-chlorobenzoic acid may lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into the synthesis of 5-Chloro-3-chlorobenzoic acid may lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

5-Chloro-3-chlorobenzoic acid can be synthesized by the reaction of para-chlorobenzotrichloride and sodium hydroxide in aqueous ethanol. The reaction is carried out in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The reaction mixture is heated to a temperature of 80-90°C and stirred for 2-3 hours. The reaction is then cooled to room temperature and the product is isolated by filtration.

Scientific Research Applications

5-Chloro-3-chlorobenzoic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds, pharmaceuticals, and dyes. It is also used as a starting material for the synthesis of various other organic compounds, such as benzoyl peroxide, bromobenzene, and chlorobenzene.

properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEJBDAKRRKOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689539
Record name 2',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-62-4
Record name 2',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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